1-Deoxynojirimycin
1-Deoxynojirimycin
Duvoglustat is an optically active form of 2-(hydroxymethyl)piperidine-3,4,5-triol having 2R,3R,4R,5S-configuration. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor, an anti-HIV agent, an anti-obesity agent, a bacterial metabolite, a hypoglycemic agent, a hepatoprotective agent and a plant metabolite. It is a 2-(hydroxymethyl)piperidine-3,4,5-triol and a piperidine alkaloid.
An alpha-glucosidase inhibitor with antiviral action. Derivatives of deoxynojirimycin may have anti-HIV activity.
1-Deoxynojirimycin is a natural product found in Parmotrema austrosinense, Parmotrema praesorediosum, and other organisms with data available.
An alpha-glucosidase inhibitor with antiviral action. Derivatives of deoxynojirimycin may have anti-HIV activity.
1-Deoxynojirimycin is a natural product found in Parmotrema austrosinense, Parmotrema praesorediosum, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
19130-96-2
VCID:
VC0003688
InChI:
InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1
SMILES:
C1C(C(C(C(N1)CO)O)O)O
Molecular Formula:
C6H13NO4
Molecular Weight:
163.17 g/mol
1-Deoxynojirimycin
CAS No.: 19130-96-2
Cat. No.: VC0003688
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Duvoglustat is an optically active form of 2-(hydroxymethyl)piperidine-3,4,5-triol having 2R,3R,4R,5S-configuration. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor, an anti-HIV agent, an anti-obesity agent, a bacterial metabolite, a hypoglycemic agent, a hepatoprotective agent and a plant metabolite. It is a 2-(hydroxymethyl)piperidine-3,4,5-triol and a piperidine alkaloid. An alpha-glucosidase inhibitor with antiviral action. Derivatives of deoxynojirimycin may have anti-HIV activity. 1-Deoxynojirimycin is a natural product found in Parmotrema austrosinense, Parmotrema praesorediosum, and other organisms with data available. |
|---|---|
| CAS No. | 19130-96-2 |
| Molecular Formula | C6H13NO4 |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol |
| Standard InChI | InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1 |
| Standard InChI Key | LXBIFEVIBLOUGU-JGWLITMVSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O |
| SMILES | C1C(C(C(C(N1)CO)O)O)O |
| Canonical SMILES | C1C(C(C(C(N1)CO)O)O)O |
| Appearance | Assay:≥95%A crystalline solid |
| Melting Point | 206°C |
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